molecular formula C17H30O B1312689 4-(trans-4-Pentylcyclohexyl)cyclohexanone CAS No. 84868-02-0

4-(trans-4-Pentylcyclohexyl)cyclohexanone

Cat. No.: B1312689
CAS No.: 84868-02-0
M. Wt: 250.4 g/mol
InChI Key: OZLFNAZSDVXEFU-UHFFFAOYSA-N
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Description

4-(trans-4-Pentylcyclohexyl)cyclohexanone is an organic compound with the molecular formula C₁₇H₃₀O. It is a cyclohexanone derivative characterized by the presence of a pentyl group attached to a cyclohexyl ring, which is further connected to another cyclohexyl ring. This compound is known for its applications in various fields, including material science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone typically involves the reaction of cyclohexanone with trans-4-pentylcyclohexyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(trans-4-Pentylcyclohexyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(trans-4-Pentylcyclohexyl)cyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(trans-4-Pentylcyclohexyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules. These interactions can result in changes in the conformation and activity of the target proteins, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trans-4-Butylcyclohexyl)cyclohexanone
  • 4-(trans-4-Hexylcyclohexyl)cyclohexanone
  • 4-(trans-4-Heptylcyclohexyl)cyclohexanone

Uniqueness

4-(trans-4-Pentylcyclohexyl)cyclohexanone is unique due to its specific structural configuration, which imparts distinct physicochemical properties. The presence of the pentyl group enhances its hydrophobicity and influences its reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in material science and organic synthesis .

Properties

IUPAC Name

4-(4-pentylcyclohexyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLFNAZSDVXEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601005150
Record name 4'-Pentyl[1,1'-bi(cyclohexane)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87625-10-3, 84868-02-0
Record name 4′-Pentyl[1,1′-bicyclohexyl]-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87625-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Pentyl[1,1'-bi(cyclohexane)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-one, 4'-pentyl-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(trans-4-Pentylcyclohexyl)cyclohexanone
Reactant of Route 2
4-(trans-4-Pentylcyclohexyl)cyclohexanone
Reactant of Route 3
Reactant of Route 3
4-(trans-4-Pentylcyclohexyl)cyclohexanone
Reactant of Route 4
4-(trans-4-Pentylcyclohexyl)cyclohexanone
Reactant of Route 5
4-(trans-4-Pentylcyclohexyl)cyclohexanone
Reactant of Route 6
4-(trans-4-Pentylcyclohexyl)cyclohexanone

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